N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase-2 (COX-2) and inhibit their activity, leading to reduced production of inflammatory mediators.
Pathways Involved: It can modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: A benzimidazole derivative with similar anti-inflammatory properties.
2,4-Disubstituted thiazoles: Compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylbenzamide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-13-5-3-4-6-17(13)18(22)20-11-15-12-24-19(21-15)14-7-9-16(23-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
ULVRCJXFZYRVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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